N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE is a compound that belongs to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE typically involves the condensation of 2-aminobenzamide with benzyl alcohol under oxidative conditions. This reaction is often catalyzed by bases such as t-butyl sodium oxide (t-BuONa) and conducted at elevated temperatures (around 120°C) in the presence of oxygen . The reaction proceeds through the formation of an intermediate benzaldehyde, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation to yield the desired product .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often employ metal-catalyzed reactions. For example, palladium-catalyzed cascade reactions and copper-catalyzed intramolecular cyclizations are commonly used to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium persulfate (K₂S₂O₈) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, amines, and thioethers, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt quorum sensing systems in bacteria . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one: Another quinazoline derivative with similar biological activities.
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its potent antimicrobial properties.
4-amino-2-arylquinazolines: These compounds exhibit a range of pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
N-BENZYL-2-(QUINAZOLIN-4-YLSULFANYL)ACETAMIDE stands out due to its unique thioacetamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
N-benzyl-2-quinazolin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(18-10-13-6-2-1-3-7-13)11-22-17-14-8-4-5-9-15(14)19-12-20-17/h1-9,12H,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNKWXUZVXIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.